[1,1'-Biphenyl]-2-yl 3-methoxybenzoate
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of [1,1'-biphenyl]-2-yl 3-methoxybenzoate follows established IUPAC conventions for complex aromatic ester compounds. According to computational analysis, the complete IUPAC name is designated as [2-[2-(3-methoxybenzoyl)oxyphenyl]phenyl] 3-methoxybenzoate. This nomenclature reflects the compound's complex structural architecture, incorporating two distinct methoxybenzoyl substituents attached to the biphenyl framework through ester linkages.
The compound belongs to the broader classification of biphenyl derivatives, specifically categorized as a di-substituted aromatic ester. Within the chemical taxonomy, it falls under the class of benzoic acid esters, with the biphenyl moiety serving as the central structural unit. The presence of methoxy functional groups (-OCH3) at the meta positions of the benzoyl substituents further classifies this compound within the methoxybenzoate subgroup. The systematic classification extends to its designation as a polycyclic aromatic compound due to the presence of multiple interconnected benzene rings.
The molecular formula C28H22O6 indicates a complex organic structure with a high degree of unsaturation, characteristic of aromatic systems. The compound's CAS registry considerations and systematic identifiers place it within specialized databases for organic compounds with pharmaceutical and industrial applications. The structural complexity necessitates careful nomenclature protocols to ensure accurate identification and differentiation from related biphenyl esters with similar substitution patterns.
Properties
Molecular Formula |
C20H16O3 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(2-phenylphenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C20H16O3/c1-22-17-11-7-10-16(14-17)20(21)23-19-13-6-5-12-18(19)15-8-3-2-4-9-15/h2-14H,1H3 |
InChI Key |
SIQHCTXIINQCPJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Methyl 3-Methoxybenzoate (CAS 5368-81-0)
- Structure : Lacks the biphenyl group, featuring a methyl ester and a 3-methoxybenzoyl unit.
- Properties : Smaller molecular weight (≈166 g/mol) compared to the biphenyl derivative, leading to higher solubility in polar solvents. The absence of the biphenyl moiety reduces steric hindrance, enhancing reactivity in ester hydrolysis or transesterification.
- Applications : Primarily used as a precursor in organic synthesis or as a flavor/fragrance component.
Phenyl Benzoate (CAS 93-99-2)
- Structure : A simple ester with a phenyl group attached to a benzoate.
- Properties : Melting point ~69–71°C (experimental data), lower than the biphenyl analog due to reduced molecular rigidity. The biphenyl variant’s extended conjugation may enhance UV absorption, making it suitable for spectroscopic applications.
- Reactivity : Less steric bulk compared to the biphenyl derivative, facilitating nucleophilic attack at the ester carbonyl.
3-([1,1'-Biphenyl]-2-yl)-2-Methoxy-4-methylquinoline
- Structure: Shares the biphenyl motif but incorporates a quinoline heterocycle and methyl group.
- Synthesis : Prepared via SNAr reactions using methoxide or tert-butoxide bases, highlighting the compatibility of biphenyl systems with nucleophilic conditions .
Physicochemical Properties and Reactivity
Table 1: Comparative Properties of Selected Esters
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|
| [1,1'-Biphenyl]-2-yl 3-methoxybenzoate* | ~318 (estimated) | Biphenyl, 3-methoxy | High rigidity, low polarity, UV activity |
| Methyl 3-methoxybenzoate | 166.17 | Methyl, 3-methoxy | High solubility in polar solvents |
| Phenyl benzoate | 198.22 | Phenyl, benzoate | Moderate melting point (~69–71°C) |
*Estimated based on structural analogs.
- Reactivity Trends :
- The biphenyl group in this compound may hinder hydrolysis due to steric effects, contrasting with the more reactive methyl 3-methoxybenzoate.
- The 3-methoxy group’s electron-donating nature could activate the aromatic ring toward electrophilic substitution, though steric shielding by the biphenyl moiety may limit this .
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